molecular formula C17H11ClO2 B6403874 4-Chloro-3-(naphthalen-2-YL)benzoic acid CAS No. 1261937-00-1

4-Chloro-3-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403874
CAS No.: 1261937-00-1
M. Wt: 282.7 g/mol
InChI Key: MYEPVWTVCOHITI-UHFFFAOYSA-N
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Description

4-Chloro-3-(naphthalen-2-YL)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(naphthalen-2-YL)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a naphthalene-2-boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-(naphthalen-2-YL)benzoic acid.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

4-Chloro-3-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(naphthalen-2-YL)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-(naphthalen-2-YL)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

4-chloro-3-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPVWTVCOHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690431
Record name 4-Chloro-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-00-1
Record name 4-Chloro-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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